5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-6-2-3-14-8(6)5-7(9)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
KRCDWBXSSUZQMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Methods
O-Hydroxyacetophenone Cyclization
The cyclization of o-hydroxyacetophenone derivatives represents a foundational approach for constructing the dihydrobenzofuran core. In this method, o-hydroxyacetophenone undergoes sequential etherification and dehydrative cyclization under basic conditions. For example, a one-pot reaction employing potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C facilitates both methoxy group introduction and ring closure. The carboxylic acid moiety is subsequently introduced via oxidation or carboxylation, often using strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic carboxylation with carbon dioxide under high pressure.
Key Reaction Conditions:
- Temperature: 80–100°C
- Base: K₂CO₃ or NaOH
- Solvent: DMF or toluene
- Yield: 40–60% (depending on substitution pattern)
This method’s limitations include moderate yields and the need for harsh oxidizing conditions, which can degrade sensitive functional groups.
Catalytic Cyclization Strategies
Transition-Metal-Catalyzed Approaches
Transition metals such as ruthenium and palladium have been employed to enhance cyclization efficiency. A patented method utilizes ruthenium trichloride (RuCl₃) with sodium periodate (NaIO₄) in ethyl acetate to oxidize allyl-substituted intermediates, enabling precise control over ring formation. For instance, the oxidation of 3-(2-aldehyde-allyl)-4-acetylamino-benzoic acid methyl ester with RuCl₃/NaIO₄ generates the dihydrobenzofuran skeleton with >70% yield.
Representative Catalytic Cycle:
Acid-Catalyzed Cyclization
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in refluxing ethanol promotes cyclization of keto-acid precursors. This method is advantageous for acid-stable substrates but often requires post-synthetic purification to remove byproducts.
Industrial-Scale Synthesis
Optimized Large-Scale Protocols
Industrial production prioritizes cost efficiency and scalability. A Chinese patent (CN102942542A) outlines a multi-step synthesis starting from 4-amino-3-allyl-2-hydroxybenzoic acid methyl ester:
Stepwise Process:
- Oxidation and Protection: Allyl groups are oxidized to aldehydes using NaIO₄/RuCl₃, followed by acetylation to protect amino groups.
- Cyclization: Acidic conditions (HCl/EtOH) induce ring closure.
- Deprotection and Functionalization: Hydrolysis with NaOH yields the carboxylic acid, while chlorination with N-chlorosuccinimide (NCS) introduces substituents.
Industrial Reaction Parameters:
- Batch Size: 10–100 kg
- Solvent Recovery: >90% via distillation
- Overall Yield: 65–75%
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques enable solvent-free cyclization, reducing environmental impact. For example, grinding o-hydroxyacetophenone derivatives with K₂CO₃ and a catalytic amount of iodine (I₂) at 30 Hz for 2 hours achieves cyclization with 55% yield.
Photocatalytic Methods
Visible-light-mediated catalysis using eosin Y as a photosensitizer promotes cyclization under mild conditions (room temperature, aqueous ethanol). This method minimizes energy consumption and byproduct formation, though yields remain modest (50–60%).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Sustainability of Preparation Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Environmental Impact |
|---|---|---|---|---|
| Classical Cyclization | 40–60 | 80–100 | None | High (toxic solvents) |
| Ru-Catalyzed | 70–85 | 20–30 | RuCl₃ | Moderate |
| Industrial Process | 65–75 | 70–100 | NCS | High (halogenated waste) |
| Mechanochemical | 50–55 | Ambient | I₂ | Low |
Characterization and Validation
Spectroscopic Confirmation
Synthetic products are validated using:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Hydrolytic Reactions
2.1 Saponification
Ester groups in intermediates (e.g., methyl esters) are hydrolyzed to carboxylic acids using sodium hydroxide under alkaline conditions . This step is critical for generating the carboxylic acid moiety at the 6-position, a key functional group in the target compound.
Oxidative and Reductive Reactions
4.1 Ozonolysis and Reduction
In industrial processes, ozonolysis followed by reduction with trimethylphosphite cleaves double bonds, yielding dihydroxyindanone intermediates . This method enables selective decomposition of unsaturated bonds while preserving functional groups like methoxy and carboxylic acid.
Coupling Reactions
5.1 Suzuki Coupling
Palladium-catalyzed Suzuki coupling introduces aryl or heteroaryl groups to the benzofuran core, enhancing structural diversity .
5.2 Amine Coupling
Carboxylic acids are coupled with amines using HATU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate 1-oxide) and DiPEA (N,N-diisopropylethylamine) to form amides . This step is crucial for generating biologically active derivatives.
Key Findings and Significance
The compound’s reactivity stems from its methoxy and carboxylic acid groups, which direct substitution and facilitate coupling reactions. Synthesis methods emphasize catalytic efficiency, while substitution and hydrolysis steps enable precise functionalization. These reactions underpin its applications in pharmaceuticals and organic chemistry, particularly in developing bioactive derivatives with tailored properties.
Scientific Research Applications
While the search results do not provide an article specifically focused on the applications of "5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid," they do offer some related information:
- Glucokinase Activation: A related compound, dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid methyl ester, is mentioned in the context of glucokinase (GK) agonists . These agonists may decrease the glucose threshold for insulin secretion and lower blood glucose by increasing hepatic glucose uptake . Such compounds could be useful in treating Type 2 diabetes and obesity .
- Cannabinoid Receptor 2 (CB2) Agonists: 2,3-dihydro-1-benzofuran derivatives have been studied as potent selective CB2 agonists . These compounds were investigated for improving drug-like properties and potentially treating neuropathic pain .
- Synthesis of 4-benzofuran-carboxylic acid: A method for synthesizing 4-benzofuran-carboxylic acid or its alkyl ester is described, which could be relevant in pharmaceutical applications . The method aims to achieve high chemical yield and purity, making it suitable for industrial-scale production, especially in the pharmaceutical industry .
- 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid This compound is listed as one of numerous organic compounds in American Elements's catalog of life science products . It is also called 5-Methoxy-2,3-Dihydro-Benzofuran-2-Carboxylic Acid or 5-Methoxy-2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid and has a variety of specifications, including a molecular weight of 194.18 . Hazard statements for the compound include causing skin and serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Positional Isomers
Positional isomerism significantly impacts physicochemical properties:
Ring-Structure Analogues
Substituent Variations
- 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid : Replacing the carboxylic acid with a hydroxyacetic acid group reduces acidity (pKa ~3.5 vs. ~2.5 for carboxylic acids) and modifies metabolic pathways .
- 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (QB-1741): The indene scaffold lacks the oxygen atom in the furan ring, diminishing polarity and altering solubility in non-polar solvents .
Key Research Findings
- Electronic Effects: The 5-methoxy group in the target compound donates electron density via resonance, activating the ring toward electrophilic substitution at position 6, a feature less pronounced in 4-methoxy isomers .
- Biological Relevance : Dihydrobenzofuran derivatives with carboxylic acid groups exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), though positional isomerism affects potency .
- Stability : Chroman-based analogs (e.g., 6-methoxychroman-2-carboxylic acid) show higher thermal stability due to reduced ring strain compared to dihydrobenzofurans .
Biological Activity
5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused benzofuran ring system with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH). Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of approximately 194.19 g/mol. The unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.
Benzofuran derivatives, including this compound, exhibit a variety of mechanisms through which they exert their biological effects:
- Anticancer Activity : Studies have indicated that benzofuran derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, they may act as inhibitors of topoisomerase I and various kinases involved in cell cycle regulation .
- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways by inhibiting pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines (e.g., TNF-α) in various cellular models .
- Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress within cells .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzofuran derivatives:
- In vitro Studies : In cell viability assays against various cancer cell lines (e.g., breast cancer MCF-7, lung adenocarcinoma A549), this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 1.136 |
| Doxorubicin | MCF-7 | 1.200 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using various in vitro models:
- Cell Models : In BV2 microglial cells stimulated by LPS (lipopolysaccharide), treatment with the compound resulted in decreased levels of inflammatory mediators such as iNOS and COX-2 .
| Mediator | Control (LPS) | Treatment (5-Methoxy) |
|---|---|---|
| NO | High | Low |
| PGE2 | High | Low |
| TNF-α | High | Low |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various benzofuran derivatives on lung cancer cells. Results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis via the AKT signaling pathway .
- Study on Inflammatory Response : Another investigation focused on the anti-inflammatory properties of related compounds in models of neuropathic pain. The findings suggested that these derivatives could effectively reduce inflammation without affecting locomotor behavior in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
